molecular formula C18H16IN3O2 B8071998 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide

Cat. No.: B8071998
M. Wt: 433.2 g/mol
InChI Key: LKRTVQCVFDJPAW-UHFFFAOYSA-N
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Description

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide is a complex organic compound with the molecular formula C18H16IN3O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-4-(3-methoxyphenylamino)-quinoline-3-carboxamide
  • 8-Methylquinoline-3-carboxamide
  • 4-(3-Methoxyphenylamino)-quinoline-3-carboxamide

Uniqueness

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide is unique due to the presence of the iodine atom and the specific substitution pattern on the quinoline ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O2/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2/h3-9H,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRTVQCVFDJPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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